Chlorinated compounds, including those containing quinoline, are promising for use in medicinal chemistry . This suggests that in coming decades there will be an even greater number of new chlorine-containing pharmaceuticals in the market .
It’s worth noting that quinoline and its derivatives, including chlorinated compounds, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . This suggests that in coming decades there will be an even greater number of new chlorine-containing pharmaceuticals in the market .
2-Chloro-7-methoxyquinoline-3-methanol is a chemical compound with the empirical formula and a molecular weight of approximately 223.66 g/mol. It is classified as a halogenated quinoline derivative, characterized by the presence of a chlorine atom at the second position, a methoxy group at the seventh position, and a hydroxymethyl group at the third position of the quinoline ring structure. The compound's structural representation can be expressed through its SMILES notation: COc1ccc2cc(CO)c(Cl)nc2c1
and InChI representation: InChI=1S/C11H10ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-5,14H,6H2,1H3
.
The chemical reactivity of 2-chloro-7-methoxyquinoline-3-methanol includes several types of reactions:
Common reagents used in these reactions include triethylamine for nucleophilic substitution and palladium catalysts for coupling reactions.
Research indicates that compounds related to 2-chloro-7-methoxyquinoline-3-methanol exhibit potential biological activities. Quinoline derivatives are known for their interactions with various molecular targets, including enzymes and receptors, which may disrupt biological processes in microorganisms. This compound has been explored for its antifungal and antibacterial properties, making it significant in medicinal chemistry .
The synthesis of 2-chloro-7-methoxyquinoline-3-methanol typically involves multi-step processes. One common approach begins with the reduction of 2-chloroquinoline derivatives using reducing agents such as sodium borohydride in methanol to form hydroxymethyl intermediates. Subsequent chlorination steps may involve thionyl chloride to yield the final product. Optimization of reaction conditions is crucial for achieving high yields and purity .
This compound has several applications across different fields:
Studies on the interactions of 2-chloro-7-methoxyquinoline-3-methanol with biological targets are ongoing. The mechanism of action generally involves binding to specific enzymes or receptors, which can inhibit or modulate their activity. This interaction profile is crucial for understanding its potential therapeutic effects and toxicity .
Several compounds share structural similarities with 2-chloro-7-methoxyquinoline-3-methanol:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Chloroquinoline | Lacks methoxy and hydroxymethyl groups | Basic quinoline structure without additional functionalization |
3-Chloromethyl-2-chloroquinoline | Contains chloromethyl but lacks methoxy group | Similar reactivity but different biological profiles |
2-Chloro-7-methoxyquinoline | Similar methoxy group but different substitution | Lacks hydroxymethyl functionality |
The uniqueness of 2-chloro-7-methoxyquinoline-3-methanol lies in its combination of both chloromethyl and methoxy groups, which may confer distinct chemical reactivity and potential biological activities compared to its analogs .
This detailed overview illustrates the significance of 2-chloro-7-methoxyquinoline-3-methanol within chemical research, particularly in medicinal chemistry and synthetic applications. Further studies are warranted to fully elucidate its biological mechanisms and potential therapeutic uses.
Corrosive;Irritant